

Spectroscopic Profile of Methyl 3-oxo-3-phenylpropanoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 3-oxo-3-phenylpropanoate*

Cat. No.: *B1268224*

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An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 3-oxo-3-phenylpropanoate** (CAS No. 614-27-7), a key intermediate in organic synthesis. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The structural elucidation of **methyl 3-oxo-3-phenylpropanoate** is supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various spectral databases and scientific literature to provide a concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. **Methyl 3-oxo-3-phenylpropanoate** exists in a keto-enol tautomerism, which can be observed in NMR spectra, although the keto form is typically predominant in common deuterated solvents.

Table 1: ^1H NMR Spectroscopic Data of **Methyl 3-oxo-3-phenylpropanoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.95	d	2H	Ar-H (ortho)
7.62	t	1H	Ar-H (para)
7.48	t	2H	Ar-H (meta)
3.98	s	2H	-CH ₂ -
3.72	s	3H	-OCH ₃

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data of **Methyl 3-oxo-3-phenylpropanoate**

Chemical Shift (δ) ppm	Assignment
192.5	C=O (ketone)
167.8	C=O (ester)
136.6	Ar-C (quaternary)
134.0	Ar-CH (para)
128.9	Ar-CH (meta)
128.4	Ar-CH (ortho)
52.5	-OCH ₃
45.8	-CH ₂ -

Solvent: CDCl₃, Frequency: 126 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data of **Methyl 3-oxo-3-phenylpropanoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Weak	C-H stretch (aromatic)
~2950	Weak	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1685	Strong	C=O stretch (ketone)
~1600, ~1450	Medium	C=C stretch (aromatic ring)
~1200	Strong	C-O stretch (ester)

Sample Preparation: Vapor Phase

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data of **Methyl 3-oxo-3-phenylpropanoate**

m/z	Relative Intensity (%)	Proposed Fragment
178	Moderate	[M] ⁺ (Molecular Ion)
147	Low	[M - OCH ₃] ⁺
105	High	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **methyl 3-oxo-3-phenylpropanoate** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition: The ^1H NMR spectrum is recorded on a 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is recorded on a 126 MHz spectrometer using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) are used to achieve an adequate signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

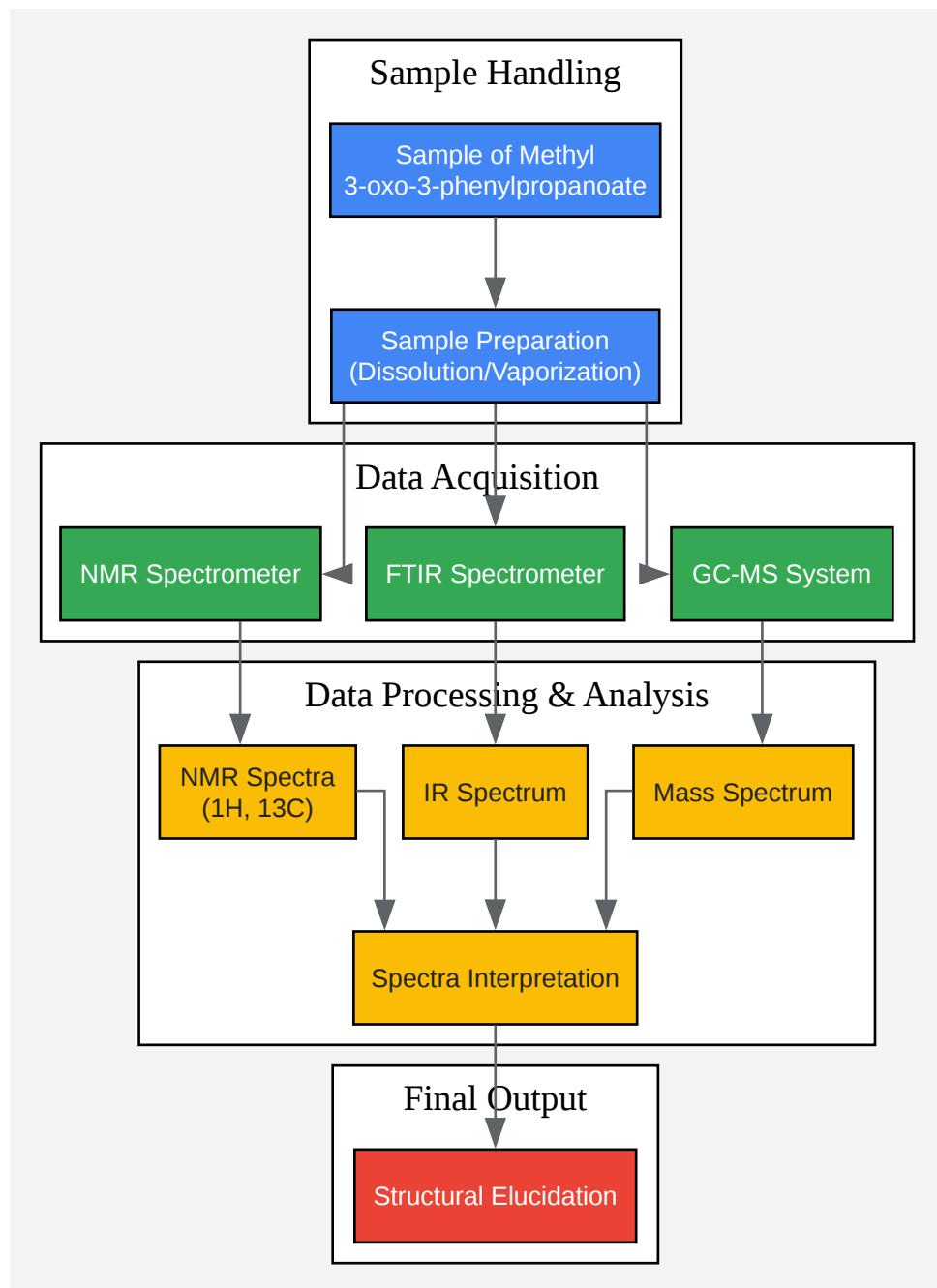
- Sample Preparation: For vapor phase IR, a small amount of **methyl 3-oxo-3-phenylpropanoate** is heated to produce a vapor, which is then introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl).
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty gas cell is first collected. The sample spectrum is then recorded over a range of $4000\text{-}400\text{ cm}^{-1}$. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample interferogram is Fourier transformed to produce the spectrum. The spectrum is then presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

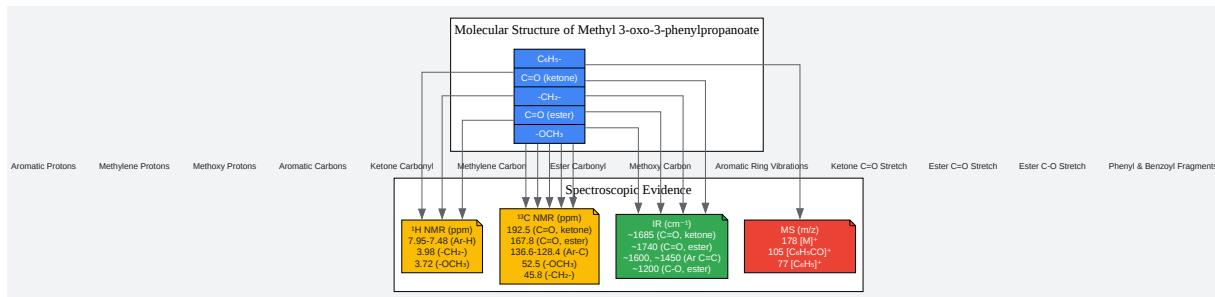
Mass Spectrometry (MS)

- Sample Introduction and Chromatography: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC). A dilute solution of **methyl 3-oxo-3-phenylpropanoate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC is equipped with a suitable capillary column (e.g., a non-polar DB-5 column) and is programmed with a temperature gradient to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is employed, where the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, and the data is compiled to generate a mass spectrum.

Visualized Workflows and Data Relationships

The following diagrams, created using the DOT language, illustrate the general workflow for spectroscopic analysis and the specific relationship between the spectroscopic data and the structure of **methyl 3-oxo-3-phenylpropanoate**.





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